Ethyl 3-fluoro-4-formylbenzoate
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Overview
Description
Ethyl 3-fluoro-4-formylbenzoate is a chemical compound with the molecular formula C10H9FO3 . It is often stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular weight of this compound is 196.18 . Its InChI Code is 1S/C10H9FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 . This code provides a specific identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 304.3±32.0 °C at 760 mmHg . The compound is solid at room temperature . It has a LogP value of 2.93, indicating its lipophilicity .Scientific Research Applications
Antituberculosis Activity
Hydrazones derived from 4-fluorobenzoic acid hydrazide, a closely related compound, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. One compound, in particular, showed high inhibitory activity, indicating the potential of fluoro-substituted benzoic acid derivatives in developing antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been utilized as a precursor for synthesizing a range of trifluoromethyl-oxazoles, -thiazoles, and other heterocycles. This showcases the versatility of fluoro-substituted esters in synthesizing complex heterocyclic compounds with potential applications in medicinal chemistry and materials science (Honey et al., 2012).
Environmental Science: Photodegradation Studies
The photodegradation of parabens, including ethylparaben which shares a similar structural motif with Ethyl 3-fluoro-4-formylbenzoate, has been studied, indicating the environmental fate of such compounds when exposed to UV light. This research is crucial for understanding the environmental impact of widely used preservatives and related compounds (Gmurek et al., 2015).
Material Science: Ultraviolet Light Absorbers
N-substituted-N,N′-diaryl-formamidine derivatives, synthesized from ethyl 4-aminobenzoate (a compound similar to this compound), have been explored as ultraviolet absorbers. Their characterization and application potential in material science for protecting materials from UV radiation damage have been documented (Wang et al., 2019).
Anticancer Activity
Novel Fluoro Substituted Benzo[b]pyran compounds, structurally related to this compound, have shown anti-lung cancer activity. This highlights the potential of fluoro-substituted compounds in developing new anticancer agents (Hammam et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for Ethyl 3-fluoro-4-formylbenzoate are not mentioned in the search results, it’s worth noting that compounds like this are often subjects of ongoing research in the fields of organic chemistry and medicinal chemistry. They may be used as intermediates in the synthesis of more complex molecules or studied for their potential biological activities .
Properties
IUPAC Name |
ethyl 3-fluoro-4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIWTFXQTNXSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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